(1,3,4,5,6,7,8-Heptafluoronaphthalen-2-yl)propanedinitrile
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Overview
Description
(1,3,4,5,6,7,8-Heptafluoronaphthalen-2-yl)propanedinitrile is a chemical compound with the molecular formula C13HF7N2. It is characterized by the presence of a heptafluoronaphthalene moiety attached to a propanedinitrile group. This compound is known for its unique chemical properties due to the extensive fluorination of the naphthalene ring, which imparts high stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the decarboxylation of (heptafluoronaphthalen-2-yl)acetic acid in the presence of sodium bicarbonate (NaHCO3) in dimethylformamide (DMF), followed by treatment with phosphorus pentachloride (PCl5) to introduce the nitrile groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1,3,4,5,6,7,8-Heptafluoronaphthalen-2-yl)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms on the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptafluoronaphthalene oxides, while reduction can produce heptafluoronaphthalene derivatives with fewer fluorine atoms .
Scientific Research Applications
(1,3,4,5,6,7,8-Heptafluoronaphthalen-2-yl)propanedinitrile has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds and materials.
Biology: Investigated for its potential use in biological assays and as a probe for studying fluorine interactions in biological systems.
Medicine: Explored for its potential therapeutic properties, particularly in the development of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of (1,3,4,5,6,7,8-Heptafluoronaphthalen-2-yl)propanedinitrile involves its interaction with molecular targets through its fluorinated naphthalene ring. The extensive fluorination enhances its binding affinity to specific targets, leading to various biological and chemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dichloromethyl)-heptafluoronaphthalene
- 2-(Difluoromethyl)-heptafluoronaphthalene
- Hexafluoronaphthalene derivatives
Uniqueness
(1,3,4,5,6,7,8-Heptafluoronaphthalen-2-yl)propanedinitrile is unique due to its specific combination of a highly fluorinated naphthalene ring and a propanedinitrile group. This combination imparts distinct chemical properties, such as high stability, reactivity, and potential for various applications in scientific research and industry .
Properties
CAS No. |
62325-35-3 |
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Molecular Formula |
C13HF7N2 |
Molecular Weight |
318.15 g/mol |
IUPAC Name |
2-(1,3,4,5,6,7,8-heptafluoronaphthalen-2-yl)propanedinitrile |
InChI |
InChI=1S/C13HF7N2/c14-7-4(3(1-21)2-22)8(15)9(16)6-5(7)10(17)12(19)13(20)11(6)18/h3H |
InChI Key |
WRMDAJHJVHCPHK-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(C#N)C1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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